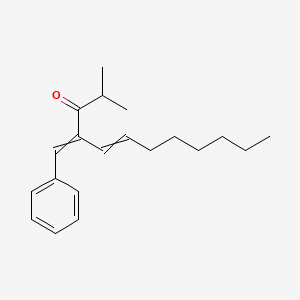
4-Benzylidene-2-methyldodec-5-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzylidene-2-methyldodec-5-en-3-one is an organic compound with the molecular formula C20H28O It is a benzylidene derivative, characterized by the presence of a benzylidene group attached to a dodecenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylidene-2-methyldodec-5-en-3-one can be achieved through several methods. One common approach involves the condensation reaction between an enolizable carbonyl compound and benzaldehyde in the presence of a base. This reaction typically occurs in an aqueous ethanol solution using an organocatalyst . The reaction conditions are mild, and the process is considered environmentally friendly due to the use of green chemistry principles.
Industrial Production Methods
The use of sonochemical methods, which involve ultrasonic irradiation to promote chemical reactions, can also be explored for industrial production .
Chemical Reactions Analysis
Types of Reactions
4-Benzylidene-2-methyldodec-5-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce benzyl derivatives.
Scientific Research Applications
4-Benzylidene-2-methyldodec-5-en-3-one has several scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of various heterocycles and carbocycles.
Industry: The compound’s unique structural features make it useful in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-Benzylidene-2-methyldodec-5-en-3-one involves its interaction with molecular targets and pathways within biological systems. The compound’s benzylidene group can interact with cellular components, leading to various biological effects. For example, its antitumor activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific molecular pathways .
Comparison with Similar Compounds
4-Benzylidene-2-methyldodec-5-en-3-one can be compared with other benzylidene derivatives, such as:
- 4-Benzylidene-2-methylpent-5-en-3-one
- 4-Benzylidene-2-methylhex-5-en-3-one
- 4-Benzylidene-2-methylhept-5-en-3-one
These compounds share similar structural features but differ in the length of their carbon chains. The uniqueness of this compound lies in its longer carbon chain, which may confer distinct chemical and biological properties.
Properties
CAS No. |
651726-66-8 |
|---|---|
Molecular Formula |
C20H28O |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
4-benzylidene-2-methyldodec-5-en-3-one |
InChI |
InChI=1S/C20H28O/c1-4-5-6-7-8-12-15-19(20(21)17(2)3)16-18-13-10-9-11-14-18/h9-17H,4-8H2,1-3H3 |
InChI Key |
MRMOUKMPZYFRSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CC(=CC1=CC=CC=C1)C(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


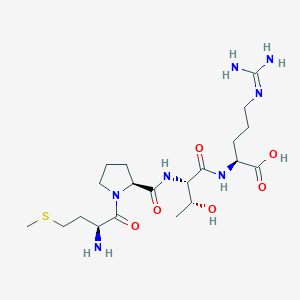
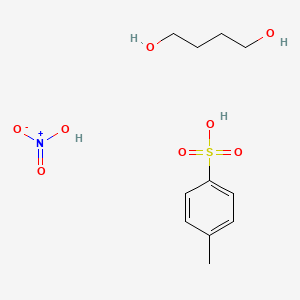
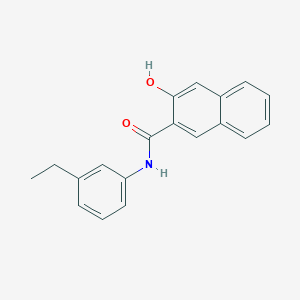
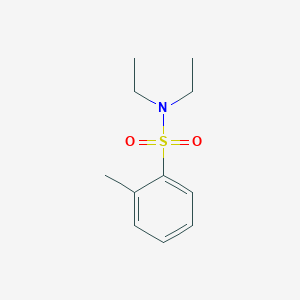
![2-{(E)-[(4-Chlorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B15161475.png)
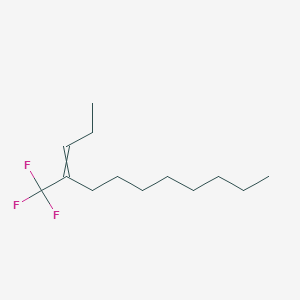
![5,5'-[Dodecane-1,12-diylbis(oxy)]di(benzene-1,3-dicarboxylato)](/img/structure/B15161487.png)
![4-[4-(Trifluoromethoxy)phenyl]thiophene-2-carbaldehyde](/img/structure/B15161494.png)
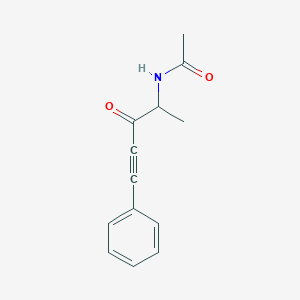
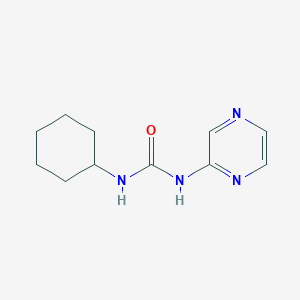
![Thieno[2,3-h]cinnolin-3(2H)-one, 5,6-dihydro-2-(4-methoxyphenyl)-](/img/structure/B15161510.png)
![Benzamide, N-[2-(2-bromophenyl)ethyl]-2-iodo-](/img/structure/B15161520.png)
![Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-nitro-](/img/structure/B15161526.png)
![2-Azido-4-[(4-methoxyphenyl)(diphenyl)methoxy]butane-1,3-diol](/img/structure/B15161530.png)
